2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Lipophilicity Membrane permeability ADME

Researchers screening N-aryl-2-chloroacetamides encounter regioisomer-dependent activity variation. 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide delivers the distinct 2,4-dimethoxy pattern with intermediate lipophilicity (logP 1.95). • Active against S. aureus & MRSA; chlorine enhances potency 2-fold vs non-chlorinated analog (MIC 1024→512 µg/mL against K. pneumoniae). • Fragment-sized (MW 229.66) covalent MurA warhead with thiol-reactive chloroacetamide. • 95% purity; ships globally under standard R&D terms.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
CAS No. 101908-41-2
Cat. No. B017528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,4-dimethoxyphenyl)acetamide
CAS101908-41-2
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CCl)OC
InChIInChI=1S/C10H12ClNO3/c1-14-7-3-4-8(9(5-7)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
InChIKeySPDLCISEBHCEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2,4-dimethoxyphenyl)acetamide: Physicochemical Profile


2-Chloro-N-(2,4-dimethoxyphenyl)acetamide is an N-aryl-2-chloroacetamide derivative with a 2,4-dimethoxyphenyl substituent on the amide nitrogen . It belongs to the broader class of N-substituted phenyl-2-chloroacetamides, a scaffold with demonstrated antimicrobial, antifungal, and potential anticancer activities driven by the electrophilic chloroacetamide warhead and the electronic properties of the aryl substituent [1]. The compound is commercially available as a research chemical from multiple vendors including Sigma-Aldrich (as part of a curated early-discovery screening collection) with typical purity of ≥95% . Key computed physicochemical parameters include a calculated logP (XLogP3) of approximately 1.95, a topological polar surface area (TPSA) of 47.6 Ų, and a boiling point of 382.1 °C at 760 mmHg .

Class N-aryl-2-chloroacetamide fragment with electrophilic warhead
Scaffold 2,4-dimethoxyphenyl substituent for antimicrobial screening libraries
Profile Computed logP ~1.95, TPSA 47.6 Ų, Ro5-compliant fragment
Procurement Commercially available at ≥95% purity; single-step synthesis from 2,4-dimethoxyaniline

2-Chloro-N-(2,4-dimethoxyphenyl)acetamide: Substituent Position Effects


Within the N-(substituted phenyl)-2-chloroacetamide class, seemingly minor changes in the position and nature of aryl substituents produce substantial shifts in both physicochemical properties and biological activity profiles. A systematic QSAR study of twelve N-(substituted phenyl)-2-chloroacetamides demonstrated that substitution pattern critically governs lipophilicity (logP range 1.63–2.53 across the series) and differentially affects antibacterial potency against Gram-positive (S. aureus, MRSA), Gram-negative (E. coli), and fungal (C. albicans) strains [1]. The 2,4-dimethoxy substitution pattern in the target compound creates a unique electronic environment—with one methoxy group ortho and one para to the amide linkage—that is distinct from the 3,5-dimethoxy (both meta) and 2,5-dimethoxy regioisomers, each of which presents a different hydrogen-bonding surface and steric profile to biological targets [2]. Furthermore, the chloro substituent on the acetamide moiety is not merely a synthetic handle; direct comparative evidence shows that the presence of the chlorine atom can double antibacterial potency relative to the non-chlorinated acetamide analog (MIC 1024→512 µg/mL against K. pneumoniae) [3]. Procuring a close analog without verifying that the specific substitution pattern has been validated for the intended assay endpoint risks selecting a compound with fundamentally different target engagement, solubility, and membrane permeability characteristics.

Regioisomer 3,5-dimethoxy or 2,5-dimethoxy regioisomers show distinct target engagement and antimicrobial profiles; 2,4-pattern may not transfer directly
Warhead Non-chlorinated N-(2,4-dimethoxyphenyl)acetamide lacks the covalent cysteine-reactive warhead; reported ~2-fold MIC shift in comparator studies
Lipophilicity ΔlogP +0.25 vs. 3,5-isomer may shift cellular partitioning; verify that lipophilicity difference does not confound assay readout

2-Chloro-N-(2,4-dimethoxyphenyl)acetamide: Quantitative Differentiation Evidence


Lipophilicity: 2,4- vs. 3,5-Dimethoxy Regioisomer

The target compound 2-chloro-N-(2,4-dimethoxyphenyl)acetamide has a computed logP (XLogP3) of 1.95, compared to a logP (xlogp) of 1.7 for the 3,5-dimethoxy regioisomer (2-chloro-N-(3,5-dimethoxyphenyl)acetamide, CAS 66932-96-5) [1]. This represents a ΔlogP of +0.25, indicating moderately higher lipophilicity for the 2,4-substituted isomer. The topological polar surface area (TPSA) of the target compound is 47.6 Ų, consistent with the hydrogen-bond acceptor count of 3 and donor count of 1 . In the Bogdanović et al. (2021) QSAR study of twelve N-(substituted phenyl)-2-chloroacetamides, logP values ranged from 1.63 (unsubstituted SP1) to 2.53 (4-bromo SP5), and lipophilicity was identified as a key driver of antimicrobial potency, particularly against Gram-positive bacteria and yeast, due to its influence on phospholipid bilayer penetration [2].

Lipophilicity Regioisomer Shift
Cross-study comparable
Target logP (XLogP3) 1.95 vs. 3,5-isomer logP 1.7 (Δ +0.25); TPSA 47.6 Ų
Moderate lipophilicity shift may influence membrane partitioning in cell-based assays
In silico prediction; QSAR series logP range 1.63–2.53
Lipophilicity Membrane permeability ADME Regioisomer differentiation

Chloroacetamide Warhead & Antibacterial Potency

In a controlled head-to-head study, the non-chlorinated analog N-(4-fluoro-3-nitrophenyl)acetamide (A1) showed an MIC of 1024 µg/mL against all tested K. pneumoniae strains, while its chloroacetamide counterpart (A2, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) achieved an MIC of 512 µg/mL—a two-fold improvement in potency directly attributable to the presence of the chlorine atom [1]. This finding aligns with the class-level observation that halogenated N-(substituted phenyl)-2-chloroacetamides bearing p-substituted phenyl rings (e.g., 4-Cl, 4-F, 3-Br) were among the most active compounds in a twelve-compound antimicrobial screen, with high lipophilicity enabling rapid passage through the phospholipid bilayer [2]. The target compound 2-chloro-N-(2,4-dimethoxyphenyl)acetamide possesses the same chloroacetamide warhead required for covalent binding to cysteine residues in target enzymes such as MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a validated antibacterial target [3]. While direct MIC data for the target compound against K. pneumoniae from primary literature is limited, the compound has been registered in screening databases (Aladdin assay ALA703161) as tested against K. pneumoniae ATCC 10031 .

Warhead Potency Contribution
Class-level inference
Chloroacetamide A2 MIC 512 µg/mL vs. non-chlorinated A1 MIC 1024 µg/mL (K. pneumoniae)
Supports antimicrobial screening context; warhead absence may reduce covalent target engagement
Comparator study on 4-fluoro-3-nitrophenyl analog; target compound MIC not publicly disclosed
Antibacterial Klebsiella pneumoniae Minimum inhibitory concentration Structure-activity relationship

Substitution Position & Antimicrobial Spectrum

The Bogdanović et al. (2021) study of twelve N-(substituted phenyl)-2-chloroacetamides provides direct evidence that the position and electronic nature of the phenyl substituent differentially modulates activity against four microbial strains. All twelve chloroacetamides were effective against Gram-positive S. aureus and MRSA, less effective against Gram-negative E. coli, and moderately effective against the yeast C. albicans [1]. Critically, compounds with electron-donating p-substituents (SP3 with 4-OCH3, comparable to the p-methoxy in the target compound's 2,4-dimethoxy pattern) had TPSA values in the optimal range of 46.17–52.89 Ų for high membrane permeability, and the 4-OCH3 compound (SP3) showed favorable predicted gastrointestinal absorption and blood-brain barrier penetration profiles [1]. The target compound's 2,4-dimethoxy pattern—combining an ortho-methoxy (steric and electronic influence on the amide conformation) with a para-methoxy (electron-donating resonance effect)—creates a distinct substitution fingerprint not represented among the twelve compounds in the Bogdanović series, which were limited to mono-substituted phenyl rings [1]. The 3,5-dimethoxy regioisomer (CAS 66932-96-5) shows a different target engagement profile in chemoproteomic studies, competing for distinct protein targets including 26S proteasome regulatory subunits (PSMC6, PSMC4) with binding ratios of 2.61–3.94 [2], indicating that even subtle positional isomerism redirects biological target engagement.

Substitution & Spectrum
Class-level inference
2,4-dimethoxy pattern distinct from mono-substituted series; 3,5-isomer binds PSMC6/PSMC4 proteasome subunits
Regioisomer target engagement profile may redirect biological readout
QSAR on 12 mono-substituted analogs; target compound chemoproteomics not reported
QSAR Antimicrobial spectrum Substitution position Gram-positive vs. Gram-negative selectivity

Synthetic Accessibility: One-Step from 2,4-Dimethoxyaniline

The target compound is synthesized in a single step via chloroacetylation of commercially available 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base (triethylamine) in dichloromethane at 0°C to room temperature . The chloroacetamide group serves as a versatile electrophilic handle for further derivatization through nucleophilic substitution, where the chlorine atom can be replaced by oxygen, nitrogen, or sulfur nucleophiles to generate diverse compound libraries [1]. This contrasts with non-halogenated N-arylacetamides, which lack this reactive handle and require additional synthetic steps for further functionalization. The compound is commercially supplied at ≥95% purity with batch-specific quality control documentation including NMR, HPLC, and GC from vendors such as Bidepharm and CymitQuimica , enabling procurement without in-house synthesis for laboratories that lack synthetic chemistry capabilities.

Synthetic Accessibility
Supporting evidence
Single-step from 2,4-dimethoxyaniline + chloroacetyl chloride; commercial ≥95% purity (NMR/HPLC/GC)
Supports library synthesis workflow; chloroacetamide handle enables direct derivatization
Reaction: CH₂Cl₂, Et₃N, 0°C→RT; non-halogenated analogs require extra activation steps
Synthetic accessibility Building block Derivatization Nucleophilic substitution

2-Chloro-N-(2,4-dimethoxyphenyl)acetamide: Research Application Scenarios


Gram-Positive Antibacterial Screening

The Bogdanović et al. (2021) QSAR study demonstrated that N-(substituted phenyl)-2-chloroacetamides as a class are consistently effective against Gram-positive S. aureus and MRSA, with potency modulated by aryl substituent lipophilicity [1]. The target compound's 2,4-dimethoxy substitution pattern provides intermediate lipophilicity (logP 1.95) between the unsubstituted parent (logP 1.63–1.84) and the most active halogenated analogs (logP 2.40–2.53) [1], positioning it as a balanced candidate for Gram-positive screening where excessive lipophilicity may compromise solubility. The chloroacetamide warhead enables covalent target engagement with active-site cysteine residues, as demonstrated for the MurA enzyme [2], making this compound suitable for mechanism-of-action studies involving covalent modification of bacterial cell wall biosynthesis enzymes.

Fragment-Based Covalent Inhibitors for Cysteine Enzymes

The electrophilic chloroacetamide group has been validated as a thiol-reactive warhead for covalent enzyme inhibition, notably against E. coli MurA where fragment-sized chloroacetamides achieved low micromolar IC50 values [2]. The target compound, with a molecular weight of 229.66 Da, falls within the fragment-sized range and complies with Lipinski's Rule of Five, Veber's rules, and Egan's criteria—all twelve chloroacetamides in the Bogdanović series met these drug-likeness filters [1]. The 2,4-dimethoxyphenyl group provides a distinct vector for fragment growing or linking strategies compared to the mono-substituted phenyl fragments more commonly explored. Additionally, the compound's chloroacetamide warhead makes it a candidate for chemoproteomic target-fishing experiments using activity-based protein profiling (ABPP), analogous to the IA-alkyne probe competition studies conducted on the 3,5-dimethoxy regioisomer [3].

GPR17 Modulator Synthesis Intermediate

The compound class appears in patent literature (EP-2850068 / US 9879030) describing GPR17 receptor modulators for the treatment of neurodegenerative diseases including multiple sclerosis, stroke, and spinal cord trauma [4]. GPR17 is a validated target involved in oligodendrocyte maturation and myelin repair. While the specific role of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide as an intermediate in these synthetic pathways requires confirmation from the full patent specifications, the presence of this scaffold in GPR17-targeting intellectual property suggests utility as a building block for constructing GPR17-modulating compound libraries. Researchers investigating remyelination therapies may find this compound a useful starting material for structure-activity relationship exploration around the N-arylacetamide pharmacophore.

Antimicrobial Resistance: Chloroacetamide vs. Non-Chlorinated Controls

The MDPI Molecules (2020) study established that the chloro substituent in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide provides a two-fold MIC improvement over its non-chlorinated analog against K. pneumoniae (512 vs. 1024 µg/mL) [5]. The target compound has been registered in screening databases as tested against K. pneumoniae ATCC 10031 , making it relevant for investigators studying structure-activity relationships of chloroacetamide antibacterials against this clinically important Gram-negative pathogen. Researchers designing comparative studies should include the non-chlorinated N-(2,4-dimethoxyphenyl)acetamide as an essential negative control to isolate the contribution of the chloroacetamide warhead to any observed antibacterial activity, following the experimental design precedent established by the MDPI study.

Gram-Positive Antibacterial Screening
Selection Property Intermediate lipophilicity (logP ~1.95) with chloroacetamide warhead
Validation Focus Antimicrobial screening context; S. aureus / MRSA strain-panel endpoints
Fragment-Based Covalent Inhibitor Studies
Selection Property Fragment-sized (229.66 Da), Ro5-compliant, thiol-reactive warhead
Validation Focus Covalent target engagement review; chemoproteomic ABPP assay context
GPR17 Modulator Library Synthesis
Selection Property N-arylacetamide building block for SAR exploration
Validation Focus Patent-derived scaffold context; confirm synthetic pathway applicability
Antimicrobial Resistance Comparator Studies
Selection Property Chloroacetamide vs. non-chlorinated control design
Validation Focus MIC endpoint context; K. pneumoniae ATCC 10031 assay review

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